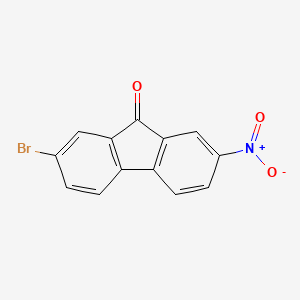

2-Bromo-7-nitro-9h-fluoren-9-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-nitrofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrNO3/c14-7-1-3-9-10-4-2-8(15(17)18)6-12(10)13(16)11(9)5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYJYXRGISYHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293555 | |

| Record name | 2-bromo-7-nitro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58557-62-3 | |

| Record name | NSC90678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-7-nitro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 7 Nitro 9h Fluoren 9 One

Reactivity of the Nitro Functional Group

The nitro group at the C-7 position significantly influences the electronic properties and reactivity of the fluorenone core.

The nitro group of 2-bromo-7-nitro-9H-fluoren-9-one can be readily reduced to an amino group, yielding 2-amino-7-bromo-9H-fluoren-9-one. This transformation is a crucial step in the synthesis of various functional dyes and materials. A common and effective method for this reduction involves the use of sodium sulfide (B99878) nonahydrate in a mixed solvent system.

A specific protocol for this reduction has been documented, showcasing a high-yield conversion. masterorganicchemistry.com The reaction proceeds by treating a suspension of this compound in ethanol (B145695) with an aqueous solution of sodium sulfide nonahydrate and sodium hydroxide (B78521). The mixture is heated to reflux, leading to the formation of the corresponding amine.

Table 1: Reduction of this compound

| Reactant | Reagents | Solvent System | Conditions | Product | Yield | Reference |

| This compound | Sodium sulfide nonahydrate, Sodium hydroxide | Ethanol/Water | Reflux, 5 hours | 2-Amino-7-bromo-9H-fluoren-9-one | 94% | masterorganicchemistry.com |

This reduction highlights the selective reactivity of the nitro group under specific conditions, leaving the bromo and carbonyl functionalities intact. The resulting 2-amino-7-bromo-9H-fluoren-9-one is a valuable intermediate for further derivatization.

The nitro group is a potent electron-withdrawing group, exerting its influence on the fluorenone ring system through both inductive and resonance effects. wikipedia.orglibretexts.org This electronic perturbation has several important consequences for the molecule's reactivity.

Reactivity of the Bromine Functional Group

The bromine atom at the C-2 position is a key site for introducing molecular diversity through substitution and coupling reactions.

The bromine atom on the fluorenone core is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of nucleophiles. acs.org While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of aryl halides suggests that it can participate in such reactions. The presence of the electron-withdrawing nitro and carbonyl groups can facilitate these substitutions by stabilizing the intermediate Meisenheimer complex.

Potential nucleophiles that could displace the bromide include amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds, respectively. The reaction conditions would typically involve a polar aprotic solvent and, in some cases, a catalyst.

The bromine atom at the C-2 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tcichemicals.comlookchem.com This powerful C-C bond-forming reaction enables the connection of the fluorenone unit to various aryl or vinyl groups.

While a specific Suzuki coupling for this compound is not explicitly detailed, the successful coupling of a structurally similar compound, 9,9-didecyl-2-iodo-7-nitro-9H-fluorene, with an organotin reagent (Stille coupling) strongly supports the feasibility of such transformations. nih.gov In a typical Suzuki coupling, the bromo-fluorenone derivative would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product Type | Reference |

| This compound (proposed) | Arylboronic acid | Pd(PPh₃)₄ or other Pd complexes | Na₂CO₃, K₂CO₃, etc. | Toluene | 2-Aryl-7-nitro-9H-fluoren-9-one | tcichemicals.com, lookchem.com |

These coupling reactions are fundamental in the synthesis of conjugated polymers and dendrimers based on the fluorene (B118485) framework, which are of significant interest for applications in organic electronics. researchgate.net

Reactivity of the Fluorenone Carbonyl Group (C-9)

The carbonyl group at the C-9 position is a classic site for nucleophilic addition reactions, providing a route to a variety of functionalized fluorene derivatives. youtube.com

The carbon atom of the carbonyl group is electrophilic and can be attacked by a range of nucleophiles. libretexts.org Common reactions involving the carbonyl group include the Wittig reaction and the Knoevenagel condensation.

The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond through the reaction with a phosphorus ylide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For instance, the reaction of fluorenone with a Wittig reagent can yield a 9-alkylidenefluorene derivative. acs.org

The Knoevenagel condensation involves the reaction of the carbonyl group with an active methylene (B1212753) compound, catalyzed by a weak base, to form an α,β-unsaturated product. wikipedia.orgorganicreactions.orgrsc.orgorganic-chemistry.orgnumberanalytics.com This reaction is a powerful tool for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and bromo substituents on the fluorenone ring may influence the reactivity of the carbonyl group in these transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorene Ring System

The fluorene ring system of this compound is generally deactivated towards electrophilic attack due to the presence of two powerful electron-withdrawing groups (EWG), the nitro group (-NO₂) and the carbonyl group (C=O). However, the bromo group (-Br) offers a contrasting influence.

Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of electrophilic substitution on this molecule requires an analysis of the directing effects of each substituent.

| Substituent | Position | Type | Directing Effect |

| Carbonyl (C=O) | 9 | Deactivating | meta-directing (to positions 1, 3, 6, 8) |

| Bromo (-Br) | 2 | Deactivating | ortho, para-directing (to positions 1, 3) |

| Nitro (-NO₂) | 7 | Deactivating | meta-directing (to positions 5, 8) |

The combined influence of these groups makes further electrophilic substitution challenging and highly regioselective. The C=O and -NO₂ groups strongly deactivate the entire ring system. The -NO₂ group at position 7 directs incoming electrophiles to positions 5 and 8. The carbonyl group directs towards positions 1, 3, 6, and 8. The bromo group at position 2, while deactivating, directs towards positions 1 and 3.

Considering these overlapping effects, the most likely positions for electrophilic attack are C-1 and C-3. These positions are 'activated' (or least deactivated) relative to others, as they are ortho and para to the bromo-director and meta to the carbonyl group. Positions 5 and 8 are strongly deactivated by the adjacent nitro group. Therefore, reactions like further nitration or halogenation would be expected to yield 1- or 3-substituted products, albeit under harsh reaction conditions. This is consistent with studies on similar fluorenone systems where electrophilic addition is directed by the existing substituents. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic system, enhanced by the nitro and carbonyl groups, makes this compound a prime candidate for nucleophilic aromatic substitution. In this type of reaction, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group.

The bromine atom at the C-2 position is the most probable site for nucleophilic attack. The strong electron-withdrawing effect of the nitro group at C-7, transmitted through the conjugated system, significantly activates the C-2 position towards attack and stabilizes the intermediate formed. Common nucleophiles like alkoxides, amines, or cyanide could displace the bromide ion. For instance, metal-catalyzed cyanation has been successfully used to replace bromine on the related 2,7-dibromofluorenone scaffold. researchgate.net

Mechanism of Key Reactions and Transformations

Mechanism of Electrophilic Aromatic Substitution

The mechanism for any potential EAS reaction on this compound follows a two-step path involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Attack by the Electrophile : The aromatic π-system attacks an electrophile (E⁺), forming a new C-E bond and a sigma complex. The stability of this intermediate determines the reaction's regioselectivity. Attack at C-1 or C-3 allows the positive charge to be delocalized across the ring system without placing it adjacent to the already electron-deficient carbon of the carbonyl group or the nitro-substituted carbon, which would be highly unfavorable.

Deprotonation : A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product.

The high activation energy required to disrupt the aromaticity of the already electron-poor ring system explains why these reactions are generally slow.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The displacement of the bromide by a nucleophile (Nu⁻) proceeds via a well-established two-step addition-elimination mechanism.

Nucleophilic Addition : The nucleophile attacks the carbon atom bearing the bromine (C-2). This is typically the rate-determining step. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro and carbonyl groups, which is crucial for the reaction to proceed.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), a good leaving group. This second step is typically fast.

This SNAr mechanism is favored over alternatives because the substrate is an aryl halide with strong electron-withdrawing groups, and it does not readily form the aryl cation required for an SN1-type mechanism. libretexts.orgmasterorganicchemistry.comulethbridge.ca

Derivatization Strategies and Preparation of Advanced Fluorenone Architectures

Synthesis of Substituted 2-Bromo-7-nitro-9H-fluoren-9-one Derivatives

The synthesis of derivatives of this compound can be achieved by modifying the core fluorene (B118485) structure, particularly at the C9 position. Introducing substituents at this position before the bromination and nitration steps, or modifying the existing ketone, allows for the creation of a diverse library of compounds.

One common strategy involves the alkylation of the fluorene precursor at the C9 position. For instance, derivatives such as 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene are synthesized from 9,9-dimethylfluorene. chemicalbook.com This precursor undergoes sequential electrophilic aromatic substitution reactions—bromination followed by nitration—to yield the target derivative. chemicalbook.com This approach highlights the ability to install functional groups at the C9 position that can alter the steric and electronic properties of the final molecule.

General synthetic methods for producing substituted fluorenones often rely on palladium-catalyzed reactions. organic-chemistry.org These methods can construct the core fluorenone skeleton from appropriately substituted precursors, allowing for the incorporation of various functional groups from the outset. For example, a palladium-catalyzed cyclocarbonylation of o-halobiaryls can produce a wide range of substituted fluoren-9-ones with high yields. organic-chemistry.org

The table below summarizes the synthesis of a key C9-substituted derivative.

| Precursor | Reagents | Derivative | Reference |

| 9,9-Dimethylfluorene | 1. Br₂ 2. HNO₃ | 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene | chemicalbook.com |

Introduction of Diverse Functional Moieties via Post-Synthetic Modification

Post-synthetic modification of the this compound molecule is a powerful strategy for introducing chemical diversity. The distinct reactivity of the bromo and nitro groups allows for selective transformations, enabling the creation of bifunctional molecules for further elaboration.

The nitro group at the C7 position is readily reduced to an amino group, yielding 2-amino-7-bromo-9H-fluoren-9-one. chemicalbook.com This transformation is typically achieved with high efficiency using reducing agents like sodium sulfide (B99878) nonahydrate or tin(II) chloride. chemicalbook.comnih.gov The resulting primary amine is a versatile nucleophile and can be used in a wide array of subsequent reactions, including acylation, sulfonylation, and the formation of ureas or thioureas to build more complex structures. nih.gov

The bromo group at the C2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling can introduce new aryl or vinyl substituents, while the Buchwald-Hartwig amination can be used to install various amine functionalities. These reactions are fundamental in materials science for synthesizing conjugated polymers and in medicinal chemistry for building complex molecular frameworks.

The following table outlines key post-synthetic modifications and the functional moieties they introduce.

| Position | Reaction Type | Reagents/Catalysts | Resulting Functional Group | Reference |

| C7 | Nitro Reduction | Na₂S·9H₂O, NaOH | Primary Amine (-NH₂) | chemicalbook.com |

| C7 | Nitro Reduction | SnCl₂·2H₂O | Primary Amine (-NH₂) | nih.gov |

| C2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group | organic-chemistry.org |

| C2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Secondary/Tertiary Amine | N/A |

| C7-Amine | Acylation | 2-Bromoacetyl bromide | Bromoacetamide | nih.gov |

Utilization as Building Blocks in Complex Molecule Synthesis

The this compound scaffold is a valuable building block for constructing larger, more complex molecules, particularly those with potential biological activity. The orthogonal reactivity of its functional groups allows for sequential and site-selective modifications.

Research into novel inhibitors for Sirtuin 2 (SIRT2), a protein deacetylase implicated in various human diseases, demonstrates the utility of the fluorenone core. nih.gov In these studies, symmetrically 2,7-disubstituted 9H-fluoren-9-one derivatives were designed and synthesized as potent and selective SIRT2 inhibitors. nih.gov The synthetic strategies employed are directly applicable to this compound. For example, the reduction of a nitro group to an amine, followed by reaction with N-aryl-1-carbonyl-1H-imidazole, yields 2,7-bis[3-(aryl)ureido]-9H-fluoren-9-ones. nih.gov

By starting with this compound, a medicinal chemist can create a diverse library of compounds. The nitro group can be reduced to an amine, which can then be converted into various amides, ureas, or sulfonamides. Simultaneously or sequentially, the bromo group can be subjected to cross-coupling reactions to introduce a second point of diversity. This modular approach is highly efficient for lead optimization in drug discovery. For example, the synthesis of N,N'-(9-oxo-9H-fluorene-2,7-diyl)bis(2-bromoacetamide) starts from the diamino fluorenone, showcasing a pathway to build complex sidechains. nih.gov

The table below details a representative complex molecule synthesized from a fluorenone core, illustrating the potential of this compound as a starting block.

| Starting Material | Reaction Sequence | Final Complex Molecule | Application | Reference |

| 2,7-Dinitro-9H-fluoren-9-one | 1. Nitro reduction (SnCl₂) 2. Reaction with N-phenyl-1-carbonyl-1H-imidazole | A 2,7-bis[3-(phenyl)ureido]-9H-fluoren-9-one derivative (SG3) | SIRT2 Inhibitor | nih.gov |

Synthesis of Fluorenone-Containing Polymeric and Supramolecular Structures

The unique electronic and structural properties of the fluorenone core make it an attractive component for advanced polymeric and supramolecular materials. Its rigid, planar structure facilitates π-π stacking, while its functional handles allow for incorporation into larger assemblies.

Fluorene-based conjugated polymers, or polyfluorenes, are widely studied for their applications in organic light-emitting diodes (OLEDs) and polymer solar cells. bohrium.com A primary method for their synthesis is the Suzuki-Miyaura cross-coupling polymerization. bohrium.comresearchgate.net In this reaction, a dibromo-functionalized monomer is coupled with a diboronic acid or ester-functionalized monomer. Therefore, this compound can serve as a valuable precursor for creating functional polyfluorenes. The bromo group at C2 can participate in the polymerization, while the nitro group at C7 can be carried through the polymerization and then reduced to an amine in a post-polymerization modification step. This amine can then be used to attach side chains, tune solubility, or create sites for cross-linking or sensing. Mechanochemical Suzuki polymerization has emerged as a rapid and solvent-free method to produce such polymers. bohrium.com

Beyond covalent polymers, fluorenone derivatives are known to form ordered supramolecular structures through non-covalent interactions. The planarity of the fluorenone system promotes self-assembly via π-π stacking. This property is crucial for applications in organic electronics, where charge transport relies on the close packing of conjugated molecules. The ability to precisely control the two-dimensional self-assembly of fluorenone derivatives at liquid-solid interfaces has been demonstrated, showcasing how molecular design can dictate the resulting supramolecular architecture.

| Architecture Type | Synthetic Method | Key Monomer/Building Block Feature | Potential Application | Reference |

| Polymer | Suzuki Polycondensation | Bromo-functionalized fluorenone | Organic Electronics (OLEDs) | bohrium.comresearchgate.net |

| Supramolecular Assembly | Self-Assembly (π-π stacking) | Planar fluorenone core | Nanotechnology, Sensors | N/A |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like "2-Bromo-7-nitro-9h-fluoren-9-one", the aromatic protons would exhibit characteristic shifts and coupling patterns. While specific data for this compound is not publicly documented, data for "2-Bromo-9-fluorenone" shows aromatic protons resonating in the range of 7.2 to 7.8 ppm. The introduction of a strong electron-withdrawing nitro group at the 7-position in "this compound" would be expected to significantly deshield adjacent protons, causing them to shift to a higher frequency (downfield) in the ¹H NMR spectrum.

¹³C NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In "2-Bromo-9-fluorenone", carbon signals are observed across the aromatic region (typically 120-150 ppm), with the carbonyl carbon appearing significantly downfield (around 190 ppm) due to its deshielded nature. spectrabase.com For "this compound", the carbon atoms in the nitro-substituted ring would experience notable shifts compared to the bromo-substituted ring.

Interactive Data Table: Representative NMR Data for 2-Bromo-9-fluorenone (B123733)

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H | 7.20 - 7.80 | CDCl₃ |

| ¹³C | 121.3, 122.9, 124.7, 129.2, 131.6, 134.9, 135.8, 143.9, 192.8 | CDCl₃ |

Note: This data is for the related compound 2-Bromo-9-fluorenone and serves as a reference. The presence of the nitro group in this compound would alter these chemical shifts.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule.

IR Spectroscopy of "this compound" would be expected to show characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would correspond to the C=O stretching of the ketone group. Additionally, two prominent bands, one strong and asymmetric stretch around 1520-1560 cm⁻¹ and a weaker symmetric stretch around 1345-1385 cm⁻¹, would confirm the presence of the nitro (NO₂) group. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-Br stretching would appear at lower frequencies, typically in the 500-600 cm⁻¹ region.

Raman Spectroscopy , being complementary to IR, would also be valuable. The aromatic ring vibrations and the symmetric stretch of the nitro group are often strong in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands for Related Fluorenones

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |

| Carbonyl (C=O) | Stretching | ~1715 | 2-Bromo-9-fluorenone spectrabase.com |

| Nitro (N-O) | Asymmetric Stretch | 1520 - 1560 | General Nitroaromatics |

| Nitro (N-O) | Symmetric Stretch | 1345 - 1385 | General Nitroaromatics |

| Carbon-Bromine (C-Br) | Stretching | 500 - 600 | General Aryl Bromides |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For "this compound" (C₁₃H₆BrNO₃), the expected monoisotopic mass is approximately 302.96 g/mol . The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two major peaks (M and M+2) of similar intensity for the molecular ion. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO).

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which is common in planar aromatic systems like fluorenones. While specific crystal structure data for "this compound" is not publicly available, analysis of related fluorenone structures reveals a largely planar geometry of the fused ring system.

Other Advanced Spectroscopic and Analytical Techniques

Other modern analytical methods are instrumental in the comprehensive characterization and purity assessment of "this compound".

UV-Vis Spectroscopy : This technique measures the electronic absorption of a compound. Fluorenone and its derivatives are known to be chromophoric and typically exhibit strong absorption bands in the ultraviolet (UV) and sometimes the visible (Vis) regions of the electromagnetic spectrum, arising from π-π* and n-π* electronic transitions. A study on a related spiro[fluorene-9,4'-imidazolidine]-2',5'-dione (B6151698) derivative reported a maximum absorption (λmax) at 273 nm in DMSO. bas.bg

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : These are powerful separation techniques used to determine the purity of a compound and to isolate it from reaction mixtures. Reverse-phase HPLC methods, often using acetonitrile (B52724) and water as the mobile phase, are suitable for the analysis of fluorene (B118485) derivatives. bldpharm.com UPLC, with its use of smaller particle size columns, offers faster and more efficient separations. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hybrid technique couples the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the compound as it elutes from the column. Several chemical suppliers indicate the availability of LC-MS data for "this compound". bldpharm.com

Field Emission Scanning Electron Microscopy (FESEM) : FESEM is a microscopy technique that can be used to study the surface morphology and topography of the compound in its solid state, providing insights into its crystallinity and particle size.

Computational and Theoretical Investigations of 2 Bromo 7 Nitro 9h Fluoren 9 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic properties of organic compounds. These methods are frequently used to complement experimental findings and to provide insights that are difficult to obtain through laboratory work alone.

Elucidation of Molecular Structure and Electronic Properties

The introduction of a bromine atom and a nitro group is expected to significantly modulate the electronic properties of the fluorenone core. The nitro group, being a strong electron-withdrawing group, would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This effect generally leads to an increase in electron affinity. Studies on nitro-substituted fluorenone derivatives have shown that increasing the number of nitro groups enhances photosensitivity. osti.gov The bromine atom, also an electronegative substituent, would further influence the electron distribution within the molecule.

A recent DFT study on fluorenone and fluorenol provides a baseline for understanding the electronic properties of the fluorenone scaffold. nih.gov The study, using the CAM-B3LYP functional, calculated the HOMO and LUMO energies for fluorenone, which are presented in the table below.

Table 1: Calculated Electronic Properties of Fluorenone

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.99 |

| LUMO Energy | -1.53 |

| HOMO-LUMO Gap | 6.46 |

Data sourced from a DFT study on fluorenone. nih.gov

The presence of the bromo and nitro groups on the 2-bromo-7-nitro-9H-fluoren-9-one molecule would likely lead to a smaller HOMO-LUMO gap compared to the parent fluorenone, suggesting potentially enhanced charge transport properties.

Computational Modeling of Reaction Mechanisms and Pathways

Currently, there is a lack of published research that specifically details the computational modeling of reaction mechanisms and pathways for this compound. However, the chemical reactivity of similar compounds, such as 2,9-dibromo-7-nitro-9H-fluorene, is known to be influenced by the bromo and nitro substituents. smolecule.com Typical reactions for such derivatives include nucleophilic substitution at the bromine-substituted positions and reduction of the nitro group to an amine. smolecule.com Computational modeling could, in the future, be employed to elucidate the transition states and energy barriers associated with these transformations, providing a deeper understanding of the reaction kinetics and thermodynamics.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful techniques for investigating the structure and dynamics of molecules. For this compound, these approaches could be used to understand its conformational preferences and intermolecular interactions. The planar nature of the fluorenone core facilitates π-π stacking interactions, which are crucial for the assembly of molecules in the solid state and can influence charge transport in materials. nih.gov

Molecular modeling studies on related cannabinoids have demonstrated the utility of these methods in understanding how substitutions, such as with fluorine, affect biological activity by altering molecular interactions. nih.gov Similar approaches could be applied to this compound to explore its potential interactions with biological targets or its packing in crystalline structures.

Studies on Structure-Reactivity and Structure-Property Relationships

The relationship between the structure of a molecule and its reactivity and properties is a cornerstone of chemical science. For fluorenone derivatives, this relationship is heavily influenced by the nature and position of substituents on the aromatic core.

The presence of electron-withdrawing groups like the nitro group generally enhances the reactivity of the aromatic system towards nucleophilic attack. Conversely, they deactivate the ring towards electrophilic substitution. The bromine atom can also be a leaving group in nucleophilic aromatic substitution reactions.

A study on a series of nitro-substituted fluorenone derivatives demonstrated a clear structure-property relationship. osti.gov An increase in the number of nitro groups in the fluorenone molecule led to a significant enhancement in photosensitivity. This was attributed to an increased probability of electron-hole pair formation. osti.gov The findings from this study are summarized in the table below.

Table 2: Photoelectric Properties of Nitro-Substituted Fluorenones

| Compound | Number of Nitro Groups | Photosensitivity | Average Thermalized Pair Radius (nm) |

|---|---|---|---|

| Nitrofluorenone | 1 | 0.018 | 2.75 |

| Tetranitrofluorenone | 4 | 0.60 | 2.0 |

Data adapted from a study on the photoelectric properties of nitro-substituted fluorenone derivatives. osti.gov

This data strongly suggests that the nitro group in this compound will have a pronounced effect on its electronic and photophysical properties. The interplay between the electron-withdrawing nitro group and the halogen substituent will ultimately define the specific structure-property relationships for this compound.

Advanced Applications in Materials Science and Organic Synthesis

Role as Key Intermediates in Organic Synthesis

2-Bromo-7-nitro-9h-fluoren-9-one serves as a crucial intermediate in the synthesis of a variety of organic compounds. The presence of the bromine atom allows for various coupling reactions, while the nitro group can be reduced to an amine, opening up further synthetic pathways. This dual reactivity enables the construction of complex molecular architectures.

One of the primary uses of this compound is in the synthesis of more complex fluorenone derivatives. The bromo group can be readily displaced or used in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or alkyl groups. This allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

Furthermore, the nitro group can be reduced to an amino group, which can then undergo a wide range of chemical transformations. For example, the resulting amine can be diazotized and converted to other functional groups, or it can be used in the formation of amides, imines, or heterocyclic rings. This versatility makes this compound a valuable starting material for the synthesis of a diverse array of organic molecules with potential applications in pharmaceuticals and materials science.

A notable synthetic application is the preparation of 2-Amino-7-bromo-9-fluorenone. chemicalbook.com In a typical procedure, this compound is treated with sodium sulfide (B99878) nonahydrate and sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water. chemicalbook.com The reaction mixture is refluxed, leading to the reduction of the nitro group to an amino group with a high yield of 94%. chemicalbook.com

Table 1: Synthesis of 2-Amino-7-bromo-9-fluorenone

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| This compound | Sodium sulfide nonahydrate, Sodium hydroxide | Ethanol, Water | Reflux | 2-Amino-7-bromo-9-fluorenone | 94% |

Application in Optoelectronic Materials

The unique electronic properties of the fluorenone core, combined with the ability to modify the molecule at the bromo and nitro positions, make this compound an attractive candidate for use in optoelectronic materials. These materials are designed to interact with light and electricity, and they form the basis of many modern technologies.

Organic Light-Emitting Diodes (OLEDs)

Fluorene (B118485) derivatives are widely used in the development of Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence quantum yields and good charge transport properties. ossila.com The introduction of bromo and nitro groups onto the fluorene backbone can further enhance these properties. The electron-withdrawing nature of the nitro group can improve electron injection and transport, while the bromo group provides a site for further functionalization to tune the emission color and efficiency of the OLED device. smolecule.com Research in this area focuses on synthesizing new fluorene-based polymers and small molecules derived from this compound and evaluating their performance in OLEDs.

Fluorescent Materials and Probes

The inherent fluorescence of the fluorene scaffold can be modulated by the attached functional groups. The nitro group in this compound, being a strong electron-withdrawing group, can act as a fluorescence quencher. This property can be exploited in the design of "turn-on" fluorescent probes. For instance, a probe based on this molecule could be designed to be non-fluorescent initially. Upon reaction with a specific analyte, the nitro group could be transformed or removed, restoring the fluorescence of the fluorene core and signaling the presence of the analyte. smolecule.com Such probes have potential applications in chemical sensing and biological imaging. smolecule.com

Utilization in Energy Storage Technologies

The development of efficient and safe energy storage systems is a critical area of research. The unique chemical and electronic properties of this compound and its derivatives suggest their potential use in this field.

Hydrogen Storage Materials

Research into materials for hydrogen storage is crucial for the development of a hydrogen-based economy. Porous organic frameworks (POFs) and other high-surface-area materials are being investigated for their ability to adsorb and store hydrogen. The rigid and planar structure of the fluorenone core makes it an excellent building block for such materials. By synthesizing polymers or frameworks from this compound derivatives, it may be possible to create materials with high porosity and an affinity for hydrogen molecules, thereby enabling efficient hydrogen storage.

Electrochemical Sensors

Electrochemical sensors are devices that detect specific chemical species by measuring changes in electrical properties. The electroactive nature of the fluorenone unit, coupled with the reactive sites provided by the bromo and nitro groups, makes this compound a promising platform for the development of novel electrochemical sensors. The nitro group can be electrochemically reduced, and this process can be influenced by the presence of certain analytes. By modifying an electrode surface with this compound or its derivatives, it is possible to create sensors that are highly selective and sensitive to a variety of chemical and biological molecules.

Development of Novel Functional Materials and Polymers

The fluorenone moiety is a well-established component in the design of functional organic materials due to its intriguing and tunable photophysical and physicochemical properties. researchgate.net Derivatives of fluorenone are integral to the development of materials for organic light-emitting diodes (OLEDs) and photovoltaic cells. The rigid and planar structure of the fluorene family contributes to thermal stability and a desirable band gap, which are critical properties for organic semiconductors. researchgate.net

While direct polymerization of this compound is not extensively documented, its structure is analogous to other substituted fluorenones that serve as key monomers for specialty polymers. For instance, 2,7-disubstituted fluorenone derivatives, such as 2,7-dibromo-9-fluorenone, are used as precursors for creating 2,7-poly(9-fluorenone) polymers. sigmaaldrich.com The bromine and nitro substituents on the this compound ring are chemically reactive sites that can be exploited in polymerization reactions, such as Suzuki or other cross-coupling reactions, after suitable modification. This allows for the incorporation of the fluorenone unit into polymer backbones, creating materials with specific electronic and optical properties.

Research has shown that the introduction of various functional groups to the fluorene skeleton allows for the fine-tuning of the resulting materials' characteristics. researchgate.net The presence of both a bromo and a nitro group offers multiple pathways for functionalization, enabling the synthesis of highly specialized polymers for advanced applications.

Precursors for Biologically Active Compound Synthesis (Focus on Chemical Intermediates)

The fluorene and fluorenone scaffolds are considered "privileged structures" in medicinal chemistry, as they form the core of numerous natural products and synthetic compounds with significant biological activity. researchgate.netthieme.de These activities include antimicrobial, antiviral, antioxidant, and antitumor properties. researchgate.netnih.govnih.gov

This compound serves as a versatile chemical intermediate for the synthesis of these complex, biologically active molecules. The bromo and nitro functional groups are key to its utility, acting as handles for a variety of chemical transformations.

Key Research Findings:

Antimicrobial Agents: The fluorene nucleus is a component of various bioactive compounds with demonstrated antimicrobial and antibiofilm activity. nih.gov The bromo and nitro groups on this compound can be chemically altered to produce a library of derivatives for screening as potential new antimicrobial drugs. For example, structural modulations on the fluorenone core, such as those made possible by the reactivity of the bromo and nitro groups, can influence the compound's ability to diffuse into bacterial cells. nih.gov

Antioxidant and Anti-Amyloid Compounds: In research related to Alzheimer's disease, derivatives of 7-bromo-2-aminofluorene have been synthesized and tested for their ability to scavenge reactive oxygen species (ROS) and for their anti-inflammatory properties. nih.gov this compound is a direct precursor to these aminofluorenes through the chemical reduction of the nitro group. This transformation highlights its role as a key intermediate in generating compounds aimed at neurodegenerative disease research. nih.gov

Synthesis of Natural Products: The synthesis of complex natural products often relies on building blocks that can be selectively modified. The fluorenone skeleton is present in natural products like nobilone, which exhibits antioxidant properties. nih.gov The synthesis of such molecules often involves the coupling of smaller fragments, and a substituted fluorenone like this compound can serve as a core component onto which other chemical moieties are added. nih.gov

The strategic placement of the bromine atom and the nitro group allows for regioselective reactions, providing a route to a wide array of substituted fluorenones that would be otherwise difficult to synthesize. This makes this compound a valuable starting material in the discovery pipeline for new therapeutic agents. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 58557-62-3 bldpharm.com |

| Molecular Formula | C₁₃H₆BrNO₃ bldpharm.com |

| Molecular Weight | 304.10 g/mol bldpharm.com |

| Synonyms | 2-Bromo-7-nitrofluoren-9-one bldpharm.com |

Future Research Directions and Unexplored Avenues

Development of More Efficient, Regioselective, and Sustainable Synthetic Routes

While methods for the synthesis of 2-Bromo-7-nitro-9H-fluoren-9-one and its derivatives exist, there is a significant opportunity to develop more efficient, regioselective, and environmentally benign synthetic strategies. ingentaconnect.comgoogle.com

Current Synthetic Approaches and Their Limitations:

| Starting Material | Reagents | Key Steps | Limitations |

| 9-Fluorenone (B1672902) | HNO₃/H₂SO₄, Br₂ | Nitration, Bromination | Formation of isomers, harsh reaction conditions. ingentaconnect.comnih.gov |

| 2-Bromofluorene (B47209) | HNO₃, Oxidation | Nitration, Oxidation | Multi-step process, potential for low overall yield. google.comgoogle.com |

| 2-Bromo-9-fluorenone (B123733) | HNO₃/H₂SO₄ | Nitration | Requires pre-functionalized starting material. ingentaconnect.com |

Future research should focus on the following areas:

Catalytic Systems: The development of novel catalysts for the direct and regioselective nitration and bromination of fluorenone would be a significant advancement. This could include exploring solid acid catalysts or metal-based catalysts that can operate under milder conditions and offer higher selectivity, thereby reducing the formation of unwanted byproducts. researchgate.netorganic-chemistry.org

Green Chemistry Approaches: The use of greener solvents, such as water or ionic liquids, and alternative energy sources like microwave or ultrasound irradiation, should be investigated to minimize the environmental impact of the synthesis. ingentaconnect.comresearchgate.net For instance, microwave-assisted reactions can often lead to shorter reaction times and improved yields. researchgate.net

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to improved safety, scalability, and product consistency. This would be particularly beneficial for nitration reactions, which are often highly exothermic.

Alternative Nitrating and Brominating Agents: Investigating milder and more selective nitrating and brominating agents, such as nitronium salts or N-bromosuccinimide, could lead to more controlled reactions with fewer side products. numberanalytics.comorgsyn.org

Exploration of Novel Reactivity and Unconventional Transformation Pathways

The presence of both a bromo and a nitro group, in addition to the ketone functionality, makes this compound a versatile substrate for a wide range of chemical transformations.

Key Reactive Sites and Potential Transformations:

| Reactive Site | Potential Reactions |

| Bromine Atom | Nucleophilic aromatic substitution (SNAAr), Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination. smolecule.comnih.gov |

| Nitro Group | Reduction to an amino group, which can then be further functionalized. rsc.orgnih.gov |

| Carbonyl Group | Nucleophilic addition, Wittig reaction, condensation reactions. |

| Aromatic Core | Further electrophilic substitution (under forcing conditions). |

Future research should aim to:

Uncover Novel Reaction Cascades: Design one-pot reactions that sequentially or simultaneously modify multiple functional groups to rapidly build molecular complexity.

Investigate Photoredox Catalysis: Explore the use of visible-light photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods.

Explore C-H Activation: Develop methods for the direct functionalization of the C-H bonds of the fluorenone core to introduce new substituents in a regioselective manner. acs.org

Study the Reactivity of the Radical Anion: Investigate the electrochemical reduction of this compound and the subsequent reactivity of the generated radical anion, which could lead to unexpected and useful chemical transformations. nih.gov

Design and Synthesis of Advanced Materials with Tailored Optoelectronic and Electrochemical Properties

Fluorenone derivatives are known for their interesting photophysical and electronic properties, making them promising candidates for applications in organic electronics. ru.nlresearchgate.netrsc.org The specific substitution pattern of this compound provides a unique platform for the design of new materials.

Potential Applications and Design Strategies:

| Application Area | Key Properties to Optimize | Design Strategy |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, tunable emission color, good charge transport. rsc.orgmdpi.com | Derivatization at the bromo and nitro positions to modulate the electronic properties and introduce charge-transporting moieties. |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, suitable energy levels for efficient charge separation. rsc.org | Synthesis of donor-acceptor type molecules by coupling electron-donating units to the fluorenone core. |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good thermal stability. rsc.org | Creation of extended π-conjugated systems through polymerization or coupling reactions. |

| Sensors | High sensitivity and selectivity towards specific analytes. ru.nl | Functionalization with receptor units that can interact with the target analyte, leading to a change in the photophysical properties. |

Future research in this area should involve:

Systematic Structure-Property Relationship Studies: Synthesize a library of derivatives by systematically varying the substituents at the bromo and nitro positions and correlating the structural changes with the resulting optoelectronic and electrochemical properties. nih.govacs.orgtubitak.gov.tr

Development of Polymeric Materials: Explore the polymerization of this compound-based monomers to create high-performance polymers for use in electronic devices.

Investigation of Nonlinear Optical (NLO) Properties: Evaluate the NLO properties of these materials, as fluorenone derivatives have shown promise in this area. ru.nlresearchgate.net

Integrated Experimental and Computational Approaches for Deeper Understanding of Chemical Behavior

A synergistic approach combining experimental studies with theoretical calculations will be crucial for a comprehensive understanding of the chemical behavior of this compound and for the rational design of new derivatives.

Areas for Integrated Studies:

Reaction Mechanisms: Use computational methods, such as Density Functional Theory (DFT), to elucidate the mechanisms of key reactions, predict the regioselectivity, and understand the role of catalysts.

Spectroscopic Properties: Correlate experimentally observed UV-Vis absorption and fluorescence spectra with theoretical calculations to gain insights into the electronic transitions and excited-state properties. acs.orgacs.org

Electrochemical Behavior: Model the redox processes observed in cyclic voltammetry to understand the nature of the frontier molecular orbitals and predict the electrochemical properties of new derivatives. nih.govscribd.com

Potential for Derivatization into High-Performance Specialty Chemicals

Beyond materials science, the unique reactivity of this compound opens doors to its derivatization into a range of high-performance specialty chemicals.

Pharmaceutical Intermediates: The fluorene (B118485) scaffold is present in various biologically active molecules. The bromo and nitro groups offer handles for the introduction of pharmacophores, making this compound a potentially valuable building block in medicinal chemistry. smolecule.comnih.gov

Fluorescent Probes: The inherent fluorescence of the fluorenone core can be modulated by derivatization, leading to the development of fluorescent probes for biological imaging or chemical sensing. smolecule.com

Dyes and Pigments: The extended π-conjugation in derivatives of this compound could lead to intensely colored compounds with potential applications as dyes and pigments.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules and materials with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-7-nitro-9H-fluoren-9-one, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves bromination and nitration of fluorenone derivatives. For example, brominated intermediates (e.g., 7-bromofluorene) can undergo nitration under controlled conditions. Reaction optimization may include adjusting stoichiometry, temperature, and catalysts. In a study of analogous bromo-nitrofluorenes, yields of 38–42% were achieved using stepwise functionalization and purification via column chromatography . Characterization via mass spectrometry (MS), NMR, and elemental analysis is critical for verifying product purity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : A combination of techniques is recommended:

- Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 411/413 for brominated derivatives) and fragmentation patterns .

- NMR Spectroscopy : H and C NMR resolve substituent positions, with aromatic protons appearing in δ 6.6–7.6 ppm regions for fluorenone derivatives .

- X-ray Crystallography : Provides unambiguous structural confirmation. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used for crystallographic analysis .

Advanced Research Questions

Q. How do the electron-withdrawing bromo and nitro groups influence the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The nitro group (-NO) strongly deactivates the aromatic ring, directing subsequent substitutions to meta positions relative to itself. The bromo group (-Br) acts as a weak deactivator but an ortho/para director. Computational modeling (e.g., density functional theory) can predict regioselectivity. Experimental validation involves monitoring reaction outcomes under varying conditions (e.g., nitration or halogenation) and comparing with theoretical predictions .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Methodological Answer : Challenges include:

- Twinned Crystals : Common in nitro-substituted aromatics. Use SHELXL’s twin refinement tools (e.g., BASF parameter) to model twinning .

- Disorder in Substituents : Apply restraints (e.g., SIMU/ISOR in SHELXL) to stabilize refinement of bromo/nitro groups .

- Data Quality : High-resolution data (≤ 0.8 Å) improves accuracy. For low-resolution data, incorporate constraints from spectroscopic results (e.g., NMR-derived bond lengths) .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation) be systematically resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR data with analogous compounds (e.g., 9-Bromofluorene derivatives) to identify anomalous signals .

- Isotopic Patterns in MS : Bromine’s Br/Br doublet (1:1 ratio) helps distinguish molecular ions from background noise .

- Dynamic Effects in NMR : Variable-temperature NMR can clarify splitting caused by conformational exchange .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- Molecular Dynamics (MD) : Simulate solvent interactions or crystal packing using force fields (e.g., OPLS-AA) .

- Software Tools : Gaussian, ORCA, or CRYSTAL for quantum calculations; VMD or Mercury for visualization .

Comparative and Functional Studies

Q. How does this compound compare to other halogenated fluorenones in applications like organic electronics or photochemistry?

- Methodological Answer : Comparative studies should assess:

- Optoelectronic Properties : UV-Vis spectroscopy (e.g., λ shifts) and cyclic voltammetry (redox potentials) .

- Thermal Stability : Thermogravimetric analysis (TGA) under inert atmospheres .

- Solid-State Packing : X-ray diffraction to correlate structure with charge transport efficiency .

Data Interpretation and Validation

Q. What statistical methods are recommended for validating experimental reproducibility in synthetic studies?

- Methodological Answer :

- Triangulation : Combine quantitative (e.g., yield, purity) and qualitative (e.g., NMR, MS) data to confirm consistency .

- Error Analysis : Calculate standard deviations across multiple trials (n ≥ 3) for key parameters (e.g., reaction yield) .

- Control Experiments : Compare with unsubstituted fluorenone to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.